Ethyl 4-(2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate
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Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Scientific Research Applications
Antimicrobial and Antitubercular Activity
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed, synthesized, and evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity. Among these, a compound was identified as promising, showing activity against all tests with notable inhibition of Mycobacterium tuberculosis DNA gyrase and moderate cytotoxicity levels (V. U. Jeankumar et al., 2013).
Anticancer Activity
Ethyl 2‐acrylamido-4,5,6,7‐tetrahydrobenzo[b]thiophene-3‐carboxylate and its bis-derivatives were synthesized and tested as novel anticancer agents. The in vitro anticancer activities of these compounds were evaluated against HepG2, MCF‐7, HCT‐116, and BJ1 cells, revealing compounds with promising IC50 values compared with the reference drug doxorubicin. These findings suggest a potential application in cancer treatment (Farid M Sroor et al., 2020).
Synthesis of Fluorescent Dyes
Ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester, synthesized through the Gewald reaction, was used to produce novel styryl dyes with fluorescence in solution and dyeing properties on polyester. This application highlights its role in the development of new materials for the textile industry (D. W. Rangnekar & R. W. Sabnis, 2007).
Antimicrobial and Antioxidant Activity
Compounds synthesized from ethyl piperidine-1-carboxylate demonstrated antimicrobial, antiurease, and antilipase activities. This research identifies potential applications of these compounds in developing new antimicrobial agents with additional therapeutic properties (Serap Başoğlu et al., 2013).
Anti-rheumatic Potential
Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes demonstrated significant antioxidant, analgesic, and anti-rheumatic effects, indicating a potential application in treating rheumatic diseases (Y. Sherif & N. Hosny, 2014).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
For example, as antioxidants, they may neutralize harmful free radicals in the body As analgesics, they may inhibit the production of pain signals. As anti-inflammatory agents, they may reduce inflammation by inhibiting certain biochemical pathways .
Biochemical Pathways
For example, as an antioxidant, it may be involved in the oxidative stress pathway. As an analgesic or anti-inflammatory agent, it may interact with the pain and inflammation pathways .
Result of Action
For example, as an antioxidant, it may protect cells from oxidative damage. As an analgesic or anti-inflammatory agent, it may reduce pain and inflammation at the cellular level .
Properties
IUPAC Name |
ethyl 4-[[2-[2-(thiophene-3-carbonylamino)-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-2-26-18(25)22-6-3-13(4-7-22)19-15(23)9-14-11-28-17(20-14)21-16(24)12-5-8-27-10-12/h5,8,10-11,13H,2-4,6-7,9H2,1H3,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAHGZLCPRSSND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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